molecular formula C6H7ClOS B3339792 1-(5-Chlorothiophen-2-yl)ethan-1-ol CAS No. 125712-84-7

1-(5-Chlorothiophen-2-yl)ethan-1-ol

Cat. No.: B3339792
CAS No.: 125712-84-7
M. Wt: 162.64 g/mol
InChI Key: WPAVSEJRMIJWQN-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)ethan-1-ol (CAS: 125712-84-7) is a halogenated thiophene derivative with the molecular formula C₆H₇ClOS and a molecular weight of 162.64 g/mol. Its structure comprises a chlorinated thiophene ring (5-chlorothiophen-2-yl) linked to an ethanol moiety. Key identifiers include:

  • SMILES: CC(C1=CC=C(S1)Cl)O
  • InChIKey: WPAVSEJRMIJWQN-UHFFFAOYSA-N
  • PubChem CID: 15361441 .

The compound is typically a liquid at room temperature and stored at 4°C. Its synthesis often involves nucleophilic substitution or catalytic hydrogenation, though specific protocols are proprietary .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVSEJRMIJWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with a reducing agent such as sodium borohydride to yield 1-(5-Chlorothiophen-2-yl)ethan-1-ol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

Compound Name Molecular Formula Key Structural Differences Physicochemical Properties
2-(5-Chlorothiophen-2-yl)ethan-1-ol C₆H₇ClOS Hydroxyl group on ethyl chain at thiophene 2-position Higher polarity due to proximity of -OH to sulfur; predicted lower logP
1-(5-Iodo-thiophen-2-yl)ethan-1-ol C₆H₇IOS Chlorine replaced with iodine Increased molecular weight (294.14 g/mol); higher van der Waals interactions
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol C₈H₈ClFO Thiophene replaced with fluorophenyl ring Reduced aromatic π-electron density; altered solubility in polar solvents

Key Findings :

  • Replacing thiophene with phenyl rings reduces sulfur-mediated electronic effects, impacting redox activity .

Heterocyclic and Aromatic Derivatives

Compound Name Aromatic System Functional Groups Applications
1-(Pyridin-2-yl)ethan-1-ol Pyridine -OH, N-heterocycle Catalyst in hydrogenation reactions (66% yield with Ni complexes)
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol Benzimidazole -OH, N-heterocycle Intermediate in pharmaceutical synthesis; higher melting point (solid at RT)
1-(Naphthalen-2-yl)ethan-1-ol Naphthalene -OH Oxidized to ketones (66% yield with sodium copper chlorophyllin)

Key Findings :

  • Pyridine and benzimidazole derivatives exhibit basicity due to nitrogen, unlike the neutral thiophene system, affecting solubility in acidic media .
  • Naphthalene derivatives show extended conjugation, leading to UV-vis absorption shifts useful in analytical chemistry .

Biological Activity

1-(5-Chlorothiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the chlorothiophene moiety is thought to enhance its bioactivity against pathogens.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Thiophene derivatives are known to interact with inflammatory pathways, potentially modulating the activity of enzymes involved in inflammation. This suggests that this compound could be beneficial in treating inflammatory conditions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The chlorine atom and hydroxyl group may influence its binding affinity to these targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiophene Ring : Starting from appropriate precursors like thiophene derivatives.
  • Chlorination : Introducing chlorine at the 5-position of the thiophene ring.
  • Alcohol Functionalization : Converting suitable intermediates into the final alcohol product through reduction or substitution reactions.

These methods ensure high yield and purity, essential for subsequent biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against various bacterial strains, with potential applications in drug development.
Highlighted anti-inflammatory properties through modulation of inflammatory pathways, suggesting therapeutic use in inflammatory diseases.
Explored synthesis pathways and structural modifications that enhance biological activity, indicating a promising lead compound for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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